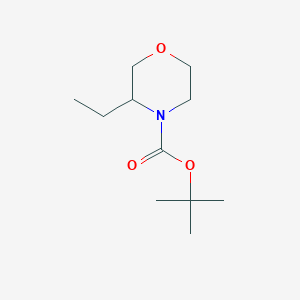

Tert-butyl 3-ethylmorpholine-4-carboxylate

Descripción

Tert-butyl 3-ethylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carboxylate group at the 4-position and an ethyl substituent at the 3-position of the morpholine ring. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and synthetic chemistry. The tert-butyl group acts as a protective moiety, enhancing solubility in organic solvents and stability under various reaction conditions. The ethyl substituent introduces steric bulk without significant reactivity, making this compound a stable intermediate in organic synthesis, particularly in pharmaceutical development .

Propiedades

IUPAC Name |

tert-butyl 3-ethylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBUMWQQDKDTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-ethylmorpholine-4-carboxylate involves a series of organic synthesis steps. The process typically includes the selection of raw materials and base-catalyzed reactions . One common method involves the reaction of 3-ethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-butyl 3-ethylmorpholine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade raw materials and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-ethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl 3-ethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is also employed as a protecting group for amines in peptide synthesis .

Biology: In biological research, the compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .

Medicine: It is used in the synthesis of drug candidates and as a scaffold for drug design .

Industry: In the industrial sector, tert-butyl 3-ethylmorpholine-4-carboxylate is used in the production of polymers, agrochemicals, and specialty chemicals .

Mecanismo De Acción

The mechanism of action of tert-butyl 3-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs of tert-butyl 3-ethylmorpholine-4-carboxylate differ primarily in their substituents, which critically influence their properties and applications. Below is a comparative analysis:

Table 1: Key Properties of Tert-butyl 3-ethylmorpholine-4-carboxylate and Analogues

Stereochemical Considerations

- The (3R)-ethenyl derivative () demonstrates the importance of stereochemistry in asymmetric catalysis, achieving enantioselective outcomes. The target compound’s ethyl group, lacking stereogenic centers, simplifies synthesis but limits chiral applications .

- Enantiomeric purity (e.g., 92% ee in ) highlights the role of substituents in dictating stereochemical outcomes during synthesis .

Actividad Biológica

Tert-butyl 3-ethylmorpholine-4-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

Tert-butyl 3-ethylmorpholine-4-carboxylate features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. The tert-butyl group and the ethyl group at the 3-position significantly influence its solubility and biological interactions. The carboxylate group at the 4-position enhances its reactivity, making it a candidate for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molar Mass | 197.25 g/mol |

| Functional Groups | Morpholine, Carboxylate |

| Chirality | Exists in (S) and (R) forms |

Biological Activities

Research indicates that tert-butyl 3-ethylmorpholine-4-carboxylate exhibits several biological activities, primarily due to its interaction with various biological targets. These activities include:

- Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The specific interaction mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, compounds structurally related to tert-butyl 3-ethylmorpholine-4-carboxylate have been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing varying degrees of cytotoxicity .

- Enzyme Inhibition : There is evidence that morpholine derivatives can act as inhibitors for specific enzymes involved in disease processes. For example, certain analogs have demonstrated inhibitory activity against enzymes linked to inflammation and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including tert-butyl 3-ethylmorpholine-4-carboxylate. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL depending on the specific bacterium tested .

- Anticancer Activity : In a comparative study involving several morpholine derivatives, tert-butyl 3-ethylmorpholine-4-carboxylate was assessed for its cytotoxic effects on breast cancer cells. The compound exhibited IC50 values that were promising compared to established chemotherapeutic agents, suggesting potential for further development .

The biological activity of tert-butyl 3-ethylmorpholine-4-carboxylate is likely mediated through multiple mechanisms:

- Interaction with Cellular Targets : The morpholine ring may facilitate interactions with cellular membranes or specific receptors involved in signaling pathways.

- Inhibition of Enzymatic Activity : The carboxylate group can participate in hydrogen bonding or ionic interactions with active sites on enzymes, potentially leading to inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.